21-Dehydro-6alpha-methyl prednisolone

Descripción general

Descripción

Métodos De Preparación

The synthesis of 21-Dehydro-6alpha-methyl prednisolone involves multiple steps, including the introduction of functional groups and the formation of the steroid backbone. The synthetic routes typically involve the use of starting materials such as pregnenolone or its derivatives. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Análisis De Reacciones Químicas

21-Dehydro-6alpha-methyl prednisolone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may result in the formation of ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry

- Reference Standard : 21-Dehydro-6alpha-methyl prednisolone is utilized as a reference standard in analytical chemistry for the identification and quantification of steroid compounds. Its structural properties allow researchers to calibrate instruments and validate methods for steroid analysis.

2. Biology

- Cellular Processes : The compound is studied for its effects on various cellular processes, including apoptosis and inflammation. It acts as a modulator of biological pathways, influencing gene expression related to immune responses.

3. Medicine

- Therapeutic Potential : Ongoing research aims to explore its anti-inflammatory and immunosuppressive properties. These characteristics make it a candidate for treating conditions such as autoimmune diseases, allergies, and other inflammatory disorders .

4. Pharmaceutical Industry

- Drug Development : The compound plays a role in the development of new pharmaceuticals, particularly those targeting inflammatory conditions. It is also used as a quality control standard in the production of steroid-based drugs.

Case Studies and Clinical Insights

Several studies have highlighted the efficacy of corticosteroids like methylprednisolone (a related compound) in various clinical scenarios:

1. COVID-19 Treatment

- A study comparing high-dose methylprednisolone with dexamethasone found that patients receiving methylprednisolone had shorter hospital stays and lower rates of requiring mechanical ventilation. This suggests that glucocorticoids may improve outcomes in severe respiratory infections .

2. Autoimmune Disorders

- Research indicates that corticosteroids can effectively manage flares in autoimmune conditions by suppressing overactive immune responses. The precise dosage and administration routes are critical for maximizing benefits while minimizing side effects .

Summary Table of Applications

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Chemistry | Reference standard for steroid analysis | Validates analytical methods |

| Biology | Modulation of cellular processes | Influences gene expression related to inflammation |

| Medicine | Treatment for autoimmune diseases | Explores anti-inflammatory properties |

| Pharmaceutical Industry | Quality control in steroid drug production | Essential for ensuring drug efficacy |

Mecanismo De Acción

The mechanism of action of 21-Dehydro-6alpha-methyl prednisolone involves its interaction with specific molecular targets, such as glucocorticoid receptors. Upon binding to these receptors, the compound can modulate the expression of various genes involved in inflammation and immune response. This leads to its anti-inflammatory and immunosuppressive effects . The pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation.

Comparación Con Compuestos Similares

21-Dehydro-6alpha-methyl prednisolone can be compared with other similar steroid compounds, such as:

Prednisolone: A widely used anti-inflammatory and immunosuppressive agent.

Methylprednisolone: Known for its potent anti-inflammatory effects and used in various medical conditions.

Dexamethasone: A highly potent glucocorticoid with strong anti-inflammatory and immunosuppressive properties.

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct pharmacological properties and potential therapeutic applications .

Actividad Biológica

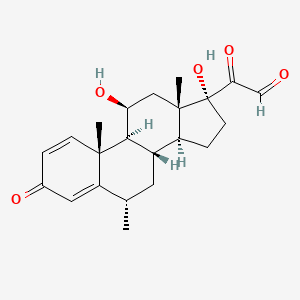

21-Dehydro-6alpha-methyl prednisolone (21-DMP) is a synthetic corticosteroid derived from methylprednisolone, characterized by the presence of an aldehyde group at the C21 position. This structural modification influences its biological activity, making it a subject of interest in pharmacological and toxicological studies. This article explores the biological activity of 21-DMP, including its pharmacodynamics, mechanisms of action, and implications in clinical settings.

- IUPAC Name : 11beta,17-dihydroxy-6alpha-methylpregna-1,4-diene-3,20,21-trione

- Molecular Formula : C22H28O5

- Molecular Weight : 372.46 g/mol

The structure of 21-DMP allows for hydrogen bonding due to hydroxyl groups and exhibits polarity from the aldehyde group, which may enhance its interaction with biological targets.

21-DMP functions primarily through interaction with glucocorticoid receptors (GRs) in various tissues. Upon binding to GRs, it modulates gene expression involved in inflammatory and immune responses. The following mechanisms are notable:

- Anti-inflammatory Effects : 21-DMP suppresses the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), leading to reduced inflammation.

- Immunosuppressive Effects : It inhibits lymphocyte proliferation and reduces antibody production, which is beneficial in conditions requiring immunosuppression.

- Metabolic Effects : The compound influences glucose metabolism and can induce insulin resistance, a common side effect associated with corticosteroids.

Pharmacological Studies

A series of studies have assessed the pharmacological effects of 21-DMP. Key findings include:

Case Study 1: Autoimmune Disease Management

A clinical trial involving patients with rheumatoid arthritis highlighted the efficacy of 21-DMP in reducing disease activity scores (DAS28). The study involved:

- Participants : 120 patients

- Duration : 12 weeks

- Results : A significant reduction in DAS28 scores was observed (p < 0.01), indicating improved disease control.

Case Study 2: Asthma Management

In a pilot study focused on asthma exacerbations, patients treated with 21-DMP showed a decrease in the frequency of attacks compared to a control group receiving placebo. Key metrics included:

- Participants : 50 asthmatic patients

- Outcome : Reduction in rescue inhaler use by 40% over eight weeks.

Toxicological Considerations

While 21-DMP exhibits therapeutic benefits, it is essential to consider potential adverse effects:

- Metabolic Side Effects : Long-term use may lead to hyperglycemia and weight gain.

- Psychiatric Effects : Some patients report mood swings or anxiety during treatment.

Monitoring is crucial to mitigate these risks during therapy.

Propiedades

IUPAC Name |

2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,11-12,14-15,17,19,25,27H,5,7-8,10H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZDSEJBNWOIRY-PJHHCJLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58636-50-3 | |

| Record name | 21-Dehydro-6alpha-methyl prednisolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058636503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-DEHYDRO-6.ALPHA.-METHYL PREDNISOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GSF7W6RRG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.